molecular formula C17H13BrN2O4 B267333 5-bromo-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide

5-bromo-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide

Katalognummer B267333
Molekulargewicht: 389.2 g/mol
InChI-Schlüssel: CWQOTEVVHQPLIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide, commonly known as BRD0705, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. BRD0705 belongs to the class of furan-2-carboxamide derivatives and has been shown to exhibit potent inhibitory activity against several protein targets, including bromodomain-containing proteins.

Wirkmechanismus

BRD0705 exerts its biological effects by inhibiting the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. Specifically, BRD0705 targets the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the transcriptional regulation of several genes involved in cell growth and survival. By inhibiting BET proteins, BRD0705 can alter the expression of several genes, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
BRD0705 has been shown to exhibit potent inhibitory activity against several BET proteins, including BRD2, BRD3, and BRD4. Inhibition of these proteins has been shown to result in the downregulation of several genes involved in cancer cell growth and survival, including MYC, BCL2, and cyclin D1. In addition, BRD0705 has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BRD0705 is its potent inhibitory activity against BET proteins, which makes it a valuable tool for studying the role of these proteins in disease. However, one limitation of BRD0705 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. In addition, the toxicity of BRD0705 in vivo has not been extensively studied, which limits its potential as a therapeutic agent.

Zukünftige Richtungen

Despite its limitations, BRD0705 has significant potential as a therapeutic agent for the treatment of cancer and other diseases. Future research should focus on improving the solubility and bioavailability of BRD0705, as well as studying its toxicity and pharmacokinetics in vivo. In addition, the development of more selective inhibitors of BET proteins could lead to the identification of new therapeutic targets for the treatment of cancer and other diseases.

Synthesemethoden

The synthesis of BRD0705 has been described in the literature by several research groups. The most common method involves the reaction of 5-bromo-2-furoic acid with 3-aminobenzoyl chloride, followed by the addition of 2-furylmethylamine and subsequent purification steps. The final product is obtained as a white solid with a purity of over 95%.

Wissenschaftliche Forschungsanwendungen

BRD0705 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, BRD0705 has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Eigenschaften

Molekularformel

C17H13BrN2O4

Molekulargewicht

389.2 g/mol

IUPAC-Name

5-bromo-N-[3-(furan-2-ylmethylcarbamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C17H13BrN2O4/c18-15-7-6-14(24-15)17(22)20-12-4-1-3-11(9-12)16(21)19-10-13-5-2-8-23-13/h1-9H,10H2,(H,19,21)(H,20,22)

InChI-Schlüssel

CWQOTEVVHQPLIV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)C(=O)NCC3=CC=CO3

Kanonische SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)C(=O)NCC3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.